molecular formula C19H20ClIN2O4S B4656256 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide

Cat. No. B4656256
M. Wt: 534.8 g/mol
InChI Key: JKGDMFHSNYPGHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide derivatives involves intricate chemical reactions. For instance, Khalid et al. (2013) describe the synthesis of O-substituted derivatives through coupling and substitution reactions, showcasing the complexity of synthesizing sulfonamide compounds with specific functional groups (Khalid et al., 2013). Additionally, Back and Nakajima (2000) detail a route to piperidines and other cyclic compounds via acetylenic sulfones, indicating the versatility of sulfone intermediates in synthesizing cyclic structures (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds reveals significant insights into their chemical behavior. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a related sulfonamide, providing valuable data on the spatial arrangement and potential reactivity of such molecules (Banerjee et al., 2002).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the work by Golub and Becker (2015) on the anodic methoxylation of piperidine derivatives showcases the electrochemical aspects of sulfonamide chemistry (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Girish et al. (2008) synthesized and characterized a sulfonamide compound, contributing to the knowledge of its physical properties and potential applications (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. Catsoulacos and Camoutsis (1980) explored the derivatives of sulfonamido phenylacetic acid, offering insights into the chemical behavior of sulfonamides (Catsoulacos & Camoutsis, 1980).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(4-iodophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClIN2O4S/c1-27-18-7-6-16(12-17(18)20)28(25,26)23-10-8-13(9-11-23)19(24)22-15-4-2-14(21)3-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGDMFHSNYPGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide
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